trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
Overview
Description
“trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride” is a chemical compound with the empirical formula C9H22Cl3N3O and a molecular weight of 294.65 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., were not available in the search results.Scientific Research Applications
Neuroactive Peptides and Dopamine Receptors
One area of research explores the involvement of neuroactive peptides of the renin-angiotensin system (RAS) such as Angiotensin IV and its analogs in memory processing. These peptides are suggested to enhance memory through interactions with dopamine (DA) receptors in the brain, indicating a potential area for therapeutic intervention in cognitive disorders. The pro-cognitive effects of these peptides, mediated through DA receptors, suggest a complex interaction between the RAS and dopaminergic systems in brain regions specific to memory aspects controlled by local DA receptor subpopulations (J. Braszko, 2010).
Piperazine Derivatives in Drug Development
Piperazine, as a core structure, plays a significant role in the rational design of drugs. Its versatility is evident in its presence in a wide array of therapeutic agents, including antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus significantly affect the medicinal potential of resulting molecules, highlighting its importance in drug discovery and the potential for developing novel therapeutics across various disease states (A. Rathi et al., 2016).
Piperazine-Based Ligands for D2-like Receptors
Research into arylcycloalkylamines, including phenyl piperidines and piperazines, underscores their relevance as pharmacophoric groups in antipsychotic agents. The modification of arylalkyl substituents on piperazines influences the potency and selectivity of binding affinity at D(2)-like receptors, contributing to our understanding of the molecular basis of antipsychotic drug action and offering pathways for the development of more effective treatments with fewer side effects (D. Sikazwe et al., 2009).
Anti-mycobacterial Activity of Piperazine Analogues
The use of piperazine as a core structure in anti-mycobacterial compounds highlights its medicinal significance. Various piperazine-based molecules have demonstrated potential activity against Mycobacterium tuberculosis, including drug-resistant strains. This review emphasizes the importance of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents, showcasing the broad therapeutic potential of piperazine modifications (P. Girase et al., 2020).
properties
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10;;;/h8-9H,2-7,10H2,1H3;3*1H/t8-,9-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPCMFFHIHTHH-XSYCVHPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2COCC2N.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2COC[C@@H]2N.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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